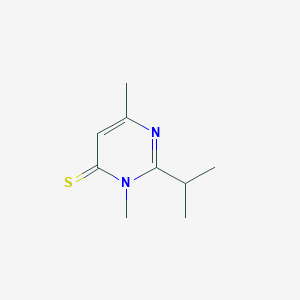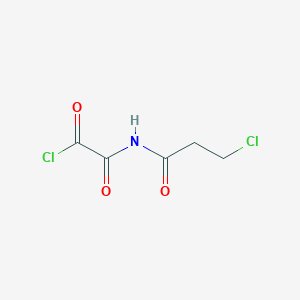
(3-Chloropropanamido)(oxo)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloropropanamido)(oxo)acetyl chloride is an organic compound that features both amide and acyl chloride functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropanamido)(oxo)acetyl chloride typically involves the reaction of 3-chloropropanoic acid with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the final product. The reaction conditions often require low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and improved safety. The use of automated systems helps in maintaining the required low temperatures and in handling the corrosive nature of the reagents involved.
化学反応の分析
Types of Reactions
(3-Chloropropanamido)(oxo)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-chloropropanoic acid and oxalic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the acyl chloride group.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Hydrolysis Conditions: Mild acidic or basic conditions facilitate the hydrolysis of the compound.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis.
科学的研究の応用
(3-Chloropropanamido)(oxo)acetyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amides and esters.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Chloropropanamido)(oxo)acetyl chloride involves the reactivity of its acyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
Acetyl Chloride: Similar in reactivity but lacks the amide functional group.
Propionyl Chloride: Similar structure but with a different alkyl chain length.
3-Chloropropionyl Chloride: Similar structure but without the oxo group.
Uniqueness
(3-Chloropropanamido)(oxo)acetyl chloride is unique due to the presence of both amide and acyl chloride functional groups, which provide it with a distinct reactivity profile. This dual functionality allows for a wider range of chemical transformations compared to similar compounds.
特性
CAS番号 |
111314-46-6 |
|---|---|
分子式 |
C5H5Cl2NO3 |
分子量 |
198.00 g/mol |
IUPAC名 |
2-(3-chloropropanoylamino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C5H5Cl2NO3/c6-2-1-3(9)8-5(11)4(7)10/h1-2H2,(H,8,9,11) |
InChIキー |
NUDFHVMERMVUBF-UHFFFAOYSA-N |
正規SMILES |
C(CCl)C(=O)NC(=O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
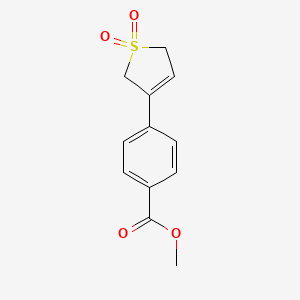
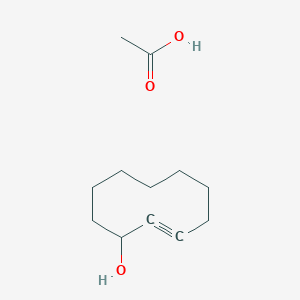
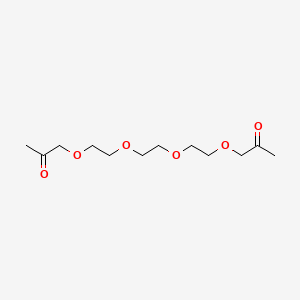
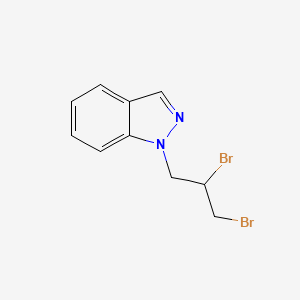
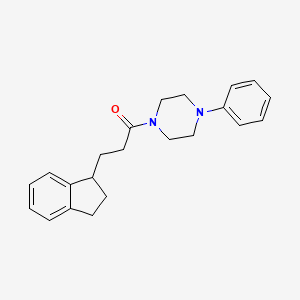
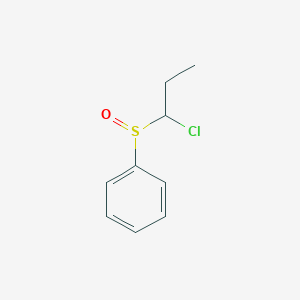
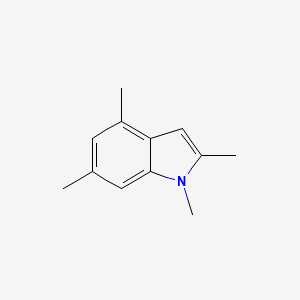

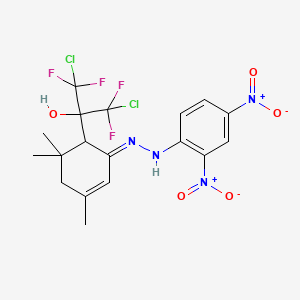
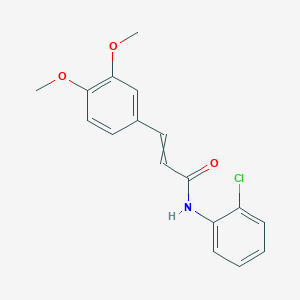
![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
![2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-](/img/structure/B14327687.png)
